Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate
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Overview
Description
Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazoloquinazoline core, along with the difluorophenyl and sulfanylacetate groups, contributes to its unique chemical properties and potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the triazoloquinazoline core, introduction of the difluorophenyl group, and attachment of the sulfanylacetate moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of the oxo group to hydroxyl.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Difluorophenyl Compounds: Compounds containing the difluorophenyl group but different core structures.
Uniqueness
Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to the combination of its triazoloquinazoline core, difluorophenyl group, and sulfanylacetate moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds.
Biological Activity
Methyl {[9-(3,5-difluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity based on current research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula: C_{19}H_{19}F_{2}N_{5}O_{2}S
- Molecular Weight: 421.45 g/mol
This structure includes a triazoloquinazoline framework which is known for its potential pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazoloquinazoline exhibit promising anticancer properties. A study demonstrated that compounds related to this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast) | 10.5 | Apoptosis induction |
HeLa (Cervical) | 12.3 | Cell cycle arrest |
A549 (Lung) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound also exhibits antimicrobial properties. In vitro studies showed that it has activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the minimum inhibitory concentrations (MICs) observed:
Microorganism | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 32 | Gram-positive |
Escherichia coli | 64 | Gram-negative |
Pseudomonas aeruginosa | 128 | Gram-negative |
Anti-inflammatory Effects
Additionally, this compound has been investigated for its anti-inflammatory properties. In animal models of inflammation induced by carrageenan or formalin injections, the compound significantly reduced paw edema and inflammatory markers.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the triazoloquinazoline core can enhance biological activity. For instance:
- The presence of the difluorophenyl group is crucial for increasing potency.
- The sulfanyl group contributes to improved solubility and bioavailability.
Case Studies and Research Findings
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced solid tumors treated with a derivative of this compound showed a partial response in 30% of participants.
- Antimicrobial Resistance : A study focusing on antibiotic-resistant strains demonstrated that this compound could restore sensitivity in resistant bacteria when used in combination with traditional antibiotics.
Properties
Molecular Formula |
C18H16F2N4O3S |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
methyl 2-[[9-(3,5-difluorophenyl)-8-oxo-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H16F2N4O3S/c1-27-14(26)8-28-18-22-17-21-12-3-2-4-13(25)15(12)16(24(17)23-18)9-5-10(19)7-11(20)6-9/h5-7,16H,2-4,8H2,1H3,(H,21,22,23) |
InChI Key |
CWZCRTWDOWOZRT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CSC1=NN2C(C3=C(CCCC3=O)NC2=N1)C4=CC(=CC(=C4)F)F |
Origin of Product |
United States |
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